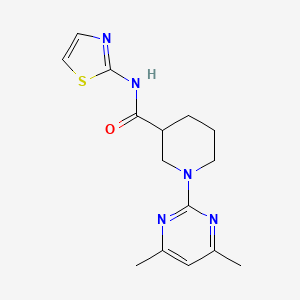
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a synthetic organic compound that features a pyrimidine ring, a thiazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.
Thiazole ring synthesis: The thiazole ring can be formed via cyclization reactions involving thioamides and α-haloketones.
Piperidine ring formation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or other cyclization methods.
Coupling reactions: The final compound is obtained by coupling the pyrimidine, thiazole, and piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
化学反応の分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the thiazole or piperidine rings.
Reduction: Reduction reactions might target the pyrimidine or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of other valuable compounds or materials.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、結合相互作用を介してそれらの機能に影響を与える可能性があります。正確な分子標的と経路は、実験的研究によって決定する必要があります。
6. 類似の化合物との比較
類似の化合物
1-(4,6-ジメチルピリミジン-2-イル)-N-(チアゾール-2-イル)ピペリジン-3-カルボキサミド: は、他のピリミジン-チアゾール-ピペリジン誘導体と比較できます。
その他の類似の化合物: 環構造は似ているが、置換基または官能基が異なる化合物。
独自性
1-(4,6-ジメチルピリミジン-2-イル)-N-(チアゾール-2-イル)ピペリジン-3-カルボキサミドの独自性は、環と置換基の特定の組み合わせにあり、これにより独自の生物学的または化学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide: can be compared with other pyrimidine-thiazole-piperidine derivatives.
Other similar compounds: Compounds with similar ring structures but different substituents or functional groups.
Uniqueness
The uniqueness of This compound would lie in its specific combination of rings and substituents, which could confer unique biological or chemical properties.
特性
分子式 |
C15H19N5OS |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H19N5OS/c1-10-8-11(2)18-14(17-10)20-6-3-4-12(9-20)13(21)19-15-16-5-7-22-15/h5,7-8,12H,3-4,6,9H2,1-2H3,(H,16,19,21) |
InChIキー |
VAQSUPWVWTXABW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-1H-benzimidazol-2-yl)piperidine-1-carboxamide](/img/structure/B10985477.png)
![methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate](/img/structure/B10985482.png)
![1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide](/img/structure/B10985486.png)
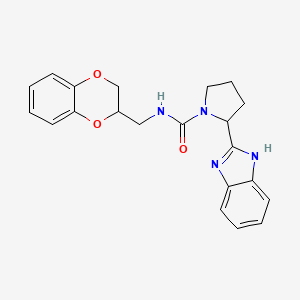
![4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10985492.png)
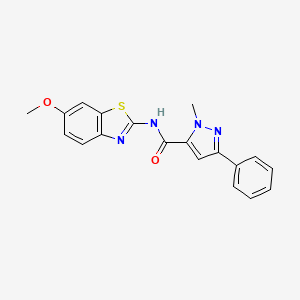
![3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10985501.png)
![2'-(butan-2-yl)-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10985505.png)
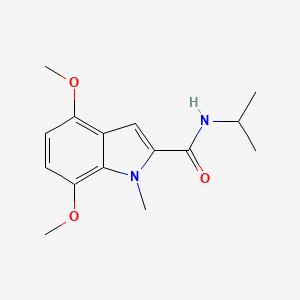
![N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10985518.png)
![N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985525.png)
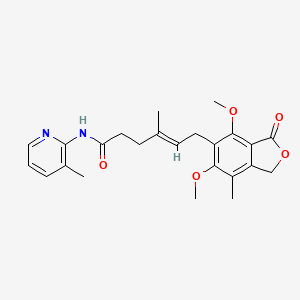
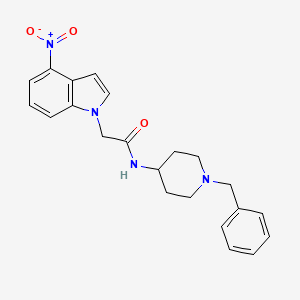
![N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10985557.png)
